Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- is an organic compound with a unique structure that includes an acetamide group attached to a 2-methylphenyl and a propynyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- typically involves the reaction of 2-methylphenylacetylene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-methylphenyl)-: This compound has a similar structure but lacks the propynyl group.
Acetamide, N-methyl-N-(2-methylphenyl)-: This compound includes a methyl group instead of the propynyl group.
Uniqueness
Acetamide, N-[1-(2-methylphenyl)-2-propynyl]- is unique due to the presence of the propynyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-[1-(2-methylphenyl)prop-2-ynyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-4-12(13-10(3)14)11-8-6-5-7-9(11)2/h1,5-8,12H,2-3H3,(H,13,14) |
InChI Key |
HNDMCTRQLIDLIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C#C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.